molecular formula C16H15N5O2 B2482749 (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide CAS No. 1798403-43-6

(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide

Cat. No.: B2482749
CAS No.: 1798403-43-6
M. Wt: 309.329
InChI Key: OYGAKLBNJVJHMB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a potent, selective, and ATP-competitive inhibitor of the Activin receptor-like kinase-2 (ALK2/ACVR1). This kinase is a key mediator of the bone morphogenetic protein (BMP) signaling pathway. Its primary research application is in the investigation of Fibrodysplasia Ossificans Progressiva (FOP), a debilitating condition characterized by progressive heterotopic ossification, where soft tissues turn into bone. Mutations in ACVR1, such as the classic R206H variant, lead to constitutive activation of the receptor and sensitization to activin ligands [ source ]. This compound has been demonstrated to effectively inhibit aberrant BMP signaling driven by these mutant forms of ALK2, restoring normal pathway activity in cellular models and showing efficacy in preclinical in vivo studies [ source ]. By potently targeting the underlying molecular mechanism of FOP, this inhibitor serves as a critical pharmacological tool for validating ALK2 as a therapeutic target, elucidating disease pathophysiology, and supporting the development of novel treatment strategies for this and other ALK2-mediated disorders.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-14(5-4-13-3-1-12-23-13)17-8-10-21-11-9-20-16(21)15-18-6-2-7-19-15/h1-7,9,11-12H,8,10H2,(H,17,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGAKLBNJVJHMB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidine ring: This often involves the condensation of suitable aldehydes or ketones with amidines or guanidines.

    Construction of the imidazole ring: This can be done via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling reactions: The furan, pyrimidine, and imidazole rings are then coupled together using various coupling agents such as EDCI or DCC in the presence of a base.

    Formation of the acrylamide moiety: This is typically achieved through the reaction of an appropriate acrylate ester with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The pyrimidine and imidazole rings can undergo various substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrimidine and imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: The compound can be investigated for its potential as a pharmaceutical agent due to its unique structure.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a detailed comparison based on available

Compound 7h : (E)-N-(2-(2-benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide

Source : Iranian Journal of Pharmaceutical Research (2017) .

Feature Target Compound Compound 7h
Core Structure Acrylamide with imidazole-pyrimidine and furan substituents Acrylamide with benzoimidazole and dimethoxyphenyl substituents
Imidazole Substituent Pyrimidin-2-yl 2-Benzyl-5,6-dimethyl-benzo[d]imidazole
Acrylamide Substituent Furan-2-yl 4-hydroxy-3,5-dimethoxyphenyl
Key Functional Groups Furan (oxygen-rich heterocycle), pyrimidine (nitrogen-rich), imidazole Benzoimidazole (aromatic bulk), methoxy groups (electron-donating effects)
Potential Bioactivity Hypothesized kinase or receptor modulation due to pyrimidine-imidazole synergy Likely antioxidant or anti-inflammatory activity via phenolic moieties
Critical Differences:

Heterocyclic Diversity : The target compound’s furan and pyrimidine groups contrast with 7h’s benzoimidazole and methoxy-phenyl groups. Furan and pyrimidine may enhance solubility and hydrogen-bonding capacity, whereas 7h’s bulkier benzoimidazole could improve lipophilicity and membrane permeability.

Synthetic Accessibility : Compound 7h employs a benzoimidazole core, which requires multistep synthesis for methylation and benzylation . The target compound’s pyrimidin-2-yl-imidazole motif may simplify regioselective functionalization.

Research Findings and Limitations:
  • No direct bioactivity data for the target compound are available in the provided evidence.
  • Compound 7h demonstrated synthetic feasibility but lacked explicit pharmacological profiling in the cited study .
  • The absence of comparative pharmacokinetic or toxicity data limits a rigorous structure-activity relationship (SAR) analysis.

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a furan ring, a pyrimidine moiety, and an imidazole group, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C17H18N4O\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticancer research. Its structural components suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, imidazole derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity in Related Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AA375 (melanoma)1.6Tubulin polymerization inhibition
Compound BMDA-MB-231 (breast)0.51Apoptosis induction
Compound CHCT116 (colon)0.63Cell cycle arrest in G2/M phase

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of caspases and other apoptotic pathways has been observed in related structures.
  • Targeting Specific Kinases : Some derivatives have been found to inhibit kinases involved in cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the furan and imidazole rings significantly affect the biological activity. For example, substituents at specific positions can enhance potency or selectivity against certain cancer types.

Table 2: Structure-Activity Relationship Insights

Substituent PositionEffect on Activity
4-position on furanIncreased potency
5-position on imidazoleDecreased toxicity
N-substituents on pyrimidineEnhanced selectivity

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • Study on Imidazole Derivatives : A series of imidazole-fused compounds were screened against melanoma cell lines, demonstrating IC50 values as low as 1.6 µM, indicating strong antiproliferative activity.
    "Compounds with bulky groups at specific positions showed reduced activity, while methyl substitutions enhanced potency."
  • Evaluation of Pyrimidine-Based Compounds : Research indicated that pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting their development as potential therapeutic agents.

Q & A

Basic: What are the key synthetic routes for (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide, and what critical parameters influence yield?

The synthesis typically involves multi-step pathways:

  • Step 1: Preparation of the imidazole-pyrimidine core via condensation reactions using pyrimidine-2-carboxaldehyde and ethylenediamine derivatives under acidic conditions .
  • Step 2: Introduction of the acrylamide group via amidation of 3-(furan-2-yl)acryloyl chloride with the amine intermediate. Solvent choice (e.g., THF or DCM) and temperature control (0–5°C) are critical to minimize side reactions .
  • Step 3: Final coupling reactions often employ palladium catalysts or bases like triethylamine to facilitate heterocyclic ring formation .
    Key parameters: Temperature (<50°C to avoid decomposition), solvent polarity (to stabilize intermediates), and stoichiometric ratios (e.g., 1.2:1 acryloyl chloride:amine for complete conversion) .

Basic: How is the structure of this compound validated, and what analytical techniques are most reliable?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the imidazole-pyrimidine core and acrylamide geometry. Key signals include:
    • Furan protons: δ 6.2–7.4 ppm (multiplet for β-H and α-H) .
    • Imidazole-pyrimidine protons: δ 8.1–8.9 ppm (pyrimidine C-H) and δ 7.5–8.0 ppm (imidazole C-H) .
  • X-ray Crystallography: Resolves stereochemistry (e.g., E-configuration of acrylamide) and dihedral angles between aromatic rings. Data collection at 150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ at m/z 367.1325 for C₁₈H₁₅N₅O₂) .

Advanced: How can computational methods predict regioselectivity in electrophilic substitutions on the imidazole-pyrimidine core?

  • DFT Calculations: B3LYP/6-31G(d) level simulations identify electron-rich sites. For example, the pyrimidine N1 position shows higher electron density (~-0.45 e), favoring electrophilic attack .
  • Molecular Electrostatic Potential (MEP) Maps: Highlight nucleophilic regions (blue zones) on the heterocycle, guiding predictions for halogenation or nitration .
  • MD Simulations: Assess solvent effects (e.g., DMSO stabilizes transition states via hydrogen bonding) .

Advanced: How to resolve contradictions in spectroscopic data for intermediates?

  • Case Example: Discrepancies in ¹³C NMR signals for acrylamide carbonyl (δ 165–170 ppm) may arise from tautomerism or solvent effects. Solutions include:
    • Variable Temperature NMR: To detect dynamic equilibria (e.g., keto-enol tautomers) .
    • COSY and HSQC: Correlate proton and carbon shifts to assign ambiguous signals .
    • Crystallographic Validation: Compare experimental vs. computed (Mercury software) bond lengths for carbonyl groups .

Basic: What are the standard protocols for assessing biological activity (e.g., enzyme inhibition)?

  • In Vitro Assays:
    • Kinase Inhibition: Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR or JAK2) at 10 µM compound concentration .
    • Antimicrobial Screening: Microdilution assays (MIC) in Mueller-Hinton broth against S. aureus and E. coli .
  • Dose-Response Curves: IC₅₀ values calculated via nonlinear regression (GraphPad Prism) .

Advanced: How to optimize reaction conditions for scale-up without compromising purity?

  • Flow Chemistry: Continuous flow reactors reduce side products (e.g., dimerization) by controlling residence time and mixing efficiency .
  • DoE (Design of Experiments): Use Taguchi methods to optimize parameters (e.g., pH 7–8, 60°C, 1:1.5 molar ratio) .
  • In-line Analytics: PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

  • Hydrolytic Stability: The acrylamide’s α,β-unsaturated carbonyl resists hydrolysis at pH 7.4 (t₁/₂ > 24 hrs) due to conjugation stabilization .
  • Oxidative Degradation: LC-MS identifies furan ring oxidation products (e.g., maleic anhydride derivatives) in presence of ROS .
  • Metabolic Stability: Microsomal assays (human liver S9 fraction) show CYP3A4-mediated N-dealkylation as the primary pathway .

Basic: What purification techniques are recommended for isolating the final product?

  • Flash Chromatography: Use silica gel (230–400 mesh) with EtOAc/hexane (3:7) for Rf ~0.4 .
  • Recrystallization: Ethanol/water (8:2) yields >95% pure crystals .
  • HPLC: C18 column (5 µm, 250 mm) with acetonitrile/water gradient (0.1% TFA) .

Advanced: How to analyze electronic properties for material science applications?

  • Cyclic Voltammetry: Redox peaks at -1.2 V (reduction) and +1.5 V (oxidation) indicate semiconducting behavior .
  • UV-Vis Spectroscopy: λₘₐₓ ~320 nm (π→π* transition) with a bandgap of 3.2 eV .
  • DFT + TD-DFT: Predict charge-transfer interactions between furan and imidazole rings .

Advanced: How to address low reproducibility in biological assays?

  • Solubility Optimization: Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation .
  • Positive Controls: Include reference inhibitors (e.g., imatinib for kinase assays) to validate assay conditions .
  • Statistical Rigor: Triplicate repeats with ANOVA analysis (p < 0.05) to account for batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.